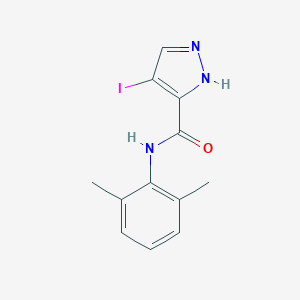![molecular formula C20H18ClNO3 B213641 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide, also known as CPPF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of carboxamide compounds and has been found to have potential applications in various fields such as neuroscience, pharmacology, and molecular biology.
作用机制
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide acts as a competitive antagonist of the P2X7 receptor by binding to the ATP-binding site of the receptor. This leads to the inhibition of the receptor function and downstream signaling pathways. The P2X7 receptor is known to be involved in the activation of the inflammasome, a complex of proteins that is involved in the regulation of the immune response. By blocking the function of the P2X7 receptor, 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to reduce inflammation and pain in various disease models.
Biochemical and physiological effects:
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to have various biochemical and physiological effects in different systems. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 in the brain and peripheral tissues. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has also been found to reduce the activation of microglia, the immune cells of the brain that are involved in neuroinflammation. In addition, 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been found to reduce pain and improve cognitive function in various disease models.
实验室实验的优点和局限性
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has several advantages as a tool for scientific research. It is a selective and potent antagonist of the P2X7 receptor, which makes it a valuable tool to study the function of this receptor in various systems. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in lab experiments. It has been found to have off-target effects on other receptors and ion channels, which may complicate the interpretation of the results. In addition, the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in animal models may not accurately reflect the effects of the compound in humans.
未来方向
There are several future directions for the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide in scientific research. One area of interest is the role of the P2X7 receptor in cancer. It has been found to be overexpressed in various types of cancer, and the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide as a potential anti-cancer agent is currently being explored. Another area of interest is the development of more selective and potent antagonists of the P2X7 receptor. This could lead to the development of new drugs for the treatment of various inflammatory and neurological diseases. Finally, the use of 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide as a tool to study the function of other receptors and ion channels in the nervous system is also an area of potential future research.
合成方法
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide can be synthesized by reacting 2-chlorophenylacetonitrile with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenethylamine in the presence of a catalyst such as palladium on carbon. The final product is obtained after purification by column chromatography.
科学研究应用
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has been extensively used in scientific research as a tool to study the function of various receptors and ion channels in the nervous system. It has been found to selectively block the function of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes such as inflammation, pain, and neurodegeneration. 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide has also been used to study the role of the P2X7 receptor in various disease models such as neuropathic pain, multiple sclerosis, and Alzheimer's disease.
属性
产品名称 |
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
|---|---|
分子式 |
C20H18ClNO3 |
分子量 |
355.8 g/mol |
IUPAC 名称 |
5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-14(15-7-3-2-4-8-15)22-20(23)19-12-11-16(25-19)13-24-18-10-6-5-9-17(18)21/h2-12,14H,13H2,1H3,(H,22,23) |
InChI 键 |
YHLXGHSYNDUKQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)




![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)